Home > Products > Screening Compounds P21399 > 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide
3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide - 845932-30-1

3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide

Catalog Number: EVT-287652
CAS Number: 845932-30-1
Molecular Formula: C29H32N4O4S2
Molecular Weight: 564.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KU59403 is a potent and selective ATM (Ataxia telangiectasia mutated) inhibitor with with potential anticancer activity, with IC50 values of 3 nM, 9.1 μM and 10 μM for ATM, DNA-PK and PI3K, respectively. KU59403 has at least 1000 times greater specificity for ATM over other members of the PI3K family tested. KU59403 was not cytotoxic to human cancer cell lines (SW620, LoVo, HCT116, and MDA-MB-231) per se but significantly increased the cytotoxicity of topoisomerase I and II poisons: camptothecin, etoposide, and doxorubicin. KU59403 significantly enhanced the antitumor activity of topoisomerase poisons in mice bearing human colon cancer xenografts (SW620 and HCT116) at doses that were nontoxic alone and well-tolerated in combination.
Overview

The compound 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology. It falls under the category of synthetic compounds used in various therapeutic applications, particularly in targeted therapies for cancer treatment due to its structural properties and potential biological activity.

Source

This compound is documented in various scientific patents and research articles, highlighting its synthesis and potential applications. Notably, it appears in patent literature related to pharmaceutical formulations, indicating its relevance in drug development and therapeutic strategies .

Classification

This compound can be classified as a propanamide derivative with a piperazine moiety and a morpholine-containing thianthren structure. Its classification reflects its structural complexity and the presence of multiple functional groups that may contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Thianthren Structure: This is achieved through cyclization reactions involving appropriate precursors, which may include thiophenes and other heterocyclic compounds.
  2. Piperazine Substitution: The introduction of the 4-methylpiperazine group is performed via nucleophilic substitution reactions, where the piperazine acts as a nucleophile attacking an electrophilic center on the thianthren derivative.
  3. Amide Bond Formation: The final step involves coupling the piperazine derivative with an activated carboxylic acid or its derivative to form the amide bond characteristic of propanamides.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm the structure of intermediates and final products.

Molecular Structure Analysis

Data

The molecular formula can be derived from its components, leading to a complex structure with multiple rings and functional groups. The molecular weight and specific properties such as melting point, solubility, and spectral data would typically be determined experimentally.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in further synthetic transformations.
  2. Acid-base Reactions: The amide functionality allows for protonation/deprotonation reactions under acidic or basic conditions.
  3. Coupling Reactions: It can engage in coupling reactions with other electrophiles, expanding its utility in synthetic chemistry.

Technical Details

The reactivity of this compound is influenced by steric hindrance from the bulky piperazine and morpholine groups, which can affect reaction rates and pathways.

Mechanism of Action

Process

The mechanism of action for 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide largely depends on its interaction with biological targets such as enzymes or receptors involved in disease pathways:

  1. Binding Affinity: The compound may exhibit high binding affinity for specific targets due to its structural features.
  2. Inhibition or Activation: Depending on the target, it may function as an inhibitor or activator, modulating biological responses.

Data

Quantitative data on binding affinities (e.g., IC50 values) would typically be obtained through biochemical assays, providing insight into its efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

Common physical properties include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Chemical properties include:

  • Stability: Stability under various pH conditions; susceptible to hydrolysis under acidic or basic conditions.

Relevant data would include detailed spectroscopic analyses (e.g., UV-visible, IR spectra) that characterize functional groups and confirm molecular structure.

Applications

Scientific Uses

3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide has potential applications in:

  1. Pharmaceutical Development: As a candidate for anti-cancer therapies targeting specific pathways.
  2. Biochemical Research: Utilized in studies focusing on receptor interactions or enzyme inhibition.
  3. Drug Formulation: May serve as an active ingredient in formulations designed for targeted delivery systems.
Introduction to KU59403 as a Targeted Therapeutic Agent

Biological Rationale for ATM Inhibition in Oncology

Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), activated primarily by DNA double-strand breaks (DSBs). It coordinates critical cellular processes, including cell-cycle arrest, DNA repair, and apoptosis. In cancer, ATM exhibits a dual role:

  • Tumor Suppression: ATM prevents genomic instability by enforcing G1/S and G2/M checkpoints via p53 activation and DSB repair through homologous recombination (HR) [1] [2]. Germline ATM mutations cause ataxia-telangiectasia (A-T), characterized by extreme cancer susceptibility.
  • Therapeutic Target: In established tumors, ATM promotes resistance to genotoxic therapies (e.g., chemotherapy, radiation). It facilitates DSB repair, activates pro-survival pathways (Akt, NF-κB), and supports metabolic adaptations in hypoxic microenvironments via HIF1α stabilization [2] [3] [4].

Table 1: Dual Roles of ATM in Cancer Biology

Protective RoleOncogenic Role in Therapy Resistance
Enforces cell-cycle checkpointsRepairs therapy-induced DSBs
Activates p53-mediated apoptosisUpregulates Akt/NF-κB survival pathways
Maintains genomic stabilityPromoves EMT and metastasis
Suppresses early tumorigenesisEnhances nucleotide biosynthesis under oxidative stress

ATM inhibition (ATMi) exploits synthetic lethality in DDR-deficient tumors and sensitizes cancer cells to DSB-inducing agents. Preclinical studies show ATMi enhances cytotoxicity of topoisomerase I/II inhibitors (e.g., camptothecin, etoposide) and radiotherapy, independent of p53 status [1] [6].

Structural Rationale of KU59403 as a Selective ATM Inhibitor

KU59403 (3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide) is a potent, selective ATP-competitive ATM inhibitor. Its design leverages ATM’s structural dynamics:

  • Autoregulatory Mechanism: ATM exists as an inactive dimer. DSBs trigger autophosphorylation at Ser1981, prompting dissociation into active monomers [3]. KU59403 binds the kinase domain (KD) in its inactive conformation, stabilizing the autoinhibited state.
  • Selectivity Profile: KU59403 exhibits >3,000-fold selectivity for ATM over related phosphatidylinositol 3-kinase (PI3K)-like kinases (PIKKs):
  • IC₅₀ for ATM: 3 nM
  • IC₅₀ for DNA-PK: 9.1 µM
  • IC₅₀ for PI3K: 10 µM [1] [5].

Table 2: Selectivity Profile of KU59403

TargetIC₅₀ (nM)Selectivity vs. ATM
ATM31x
DNA-PK9,100>3,000x
PI3K10,000>3,300x
mTORNot reported>1,000x

Molecular Features Driving Selectivity:

  • Central Pyran-Thianthren Core: The thianthren-linked 4-oxopyran moiety occupies the hydrophobic pocket adjacent to the ATP-binding site, with morpholine enhancing solubility and H-bond acceptor interactions [1] [5].
  • Propanamide Linker: Connects the core to the terminal piperazine, positioning the 4-methylpiperazine group for ionic interactions with Asp/Asn residues in the KD [5].
  • Pharmacokinetic Optimization: Unlike earlier ATM inhibitors (e.g., KU55933), KU59403’s balanced lipophilicity (LogP ~3.5) and solubility enable in vivo efficacy. It achieves tumor concentrations >1 µM for ≥4 hours post-administration, exceeding its cellular IC₅₀ [1].

Structure-Activity Relationship (SAR) Insights:

  • Removal of morpholine reduces solubility and ATM binding affinity by 50-fold.
  • Replacement of 4-methylpiperazine with smaller amines (e.g., dimethylamine) diminishes kinase selectivity.
  • The thianthren scaffold is critical for potency; bioisosteres (e.g., dibenzothiophene) show reduced ATM inhibition [1] [5].

Preclinical Proof-of-Concept Studies

KU59403 demonstrates robust chemo- and radiosensitization in vitro and in vivo:

  • In Vitro: Synergizes with topoisomerase poisons (etoposide, doxorubicin) in colon (SW620, HCT116) and breast (MDA-MB-231) cancer lines, enhancing cytotoxicity 3.8–11.9-fold. Efficacy is independent of p53 mutational status [1] [6].
  • In Vivo: At 25 mg/kg (twice daily), KU59403 triples the tumor growth delay induced by topoisomerase inhibitors in SW620 and HCT116 xenografts. Effects are dose- and schedule-dependent, with no added toxicity [1] [5].

Table 3: KU59403 Chemosensitization in Preclinical Models

Cancer ModelCombination AgentEnhancement of Cytotoxicity/Tumor Delayp53 Status
HCT116 colon cancerEtoposide (1 µM)4.7-fold (in vitro)Wild-type
SW620 colon cancerEtoposide (1 µM)11.9-fold (in vitro)Mutant
MDA-MB-231 breast cancerEtoposide (1 µM)3.8-fold (in vitro)Mutant
HCT116 xenograftsBMY-40481 (topo IIi)3-fold tumor growth delayWild-type
SW620 xenograftsBMY-404813-fold tumor growth delayMutant

These data establish KU59403 as the first ATMi with validated in vivo efficacy and tissue distribution, providing a blueprint for clinical translation of ATM-targeting agents [1] [2].

Properties

CAS Number

845932-30-1

Product Name

3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide

Molecular Formula

C29H32N4O4S2

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C29H32N4O4S2/c1-31-9-11-32(12-10-31)8-7-27(35)30-20-5-6-24-26(17-20)38-25-4-2-3-22(29(25)39-24)23-18-21(34)19-28(37-23)33-13-15-36-16-14-33/h2-6,17-19H,7-16H2,1H3,(H,30,35)

InChI Key

IIBZKDYAYJSSGB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

KU59403; KU-59403; KU 59403

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.